molecular formula C15H13FN4S B5867396 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No.: B5867396
M. Wt: 300.4 g/mol
InChI Key: QZIJGBWHKGXICY-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antifungal, antimicrobial, and anti-inflammatory properties . The presence of the fluorobenzyl and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound . The general synthetic route involves the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate and phenyl isothiocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, the compound may interact with other molecular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-3-amine
  • 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
  • 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl]amine

Uniqueness

The unique combination of the fluorobenzyl and phenyl groups in 5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine enhances its chemical stability and biological activity compared to similar compounds. This structural uniqueness contributes to its potent antifungal and antimicrobial properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c16-13-9-5-4-6-11(13)10-21-15-19-18-14(17)20(15)12-7-2-1-3-8-12/h1-9H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIJGBWHKGXICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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